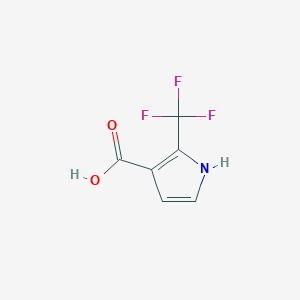

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

概要

説明

Trifluoromethyl groups are often used in medicinal chemistry due to their unique properties. They are chemically stable, resist oxidation/reduction reactions, and are almost entirely alien to biology, which means that metabolic enzymes struggle to degrade them rapidly . This makes the incorporation of trifluoromethyl groups an effective way to increase the metabolic stability of drug compounds .

Synthesis Analysis

The synthesis of molecules in which amides and fluorine atoms are closely associated is far from straightforward. Attempts to assemble fluorinated amides typically require reaction conditions that can cause the degradation of sensitive chemical groups in the target molecule .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis

Trifluoromethyl groups are chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. They suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of the chemical bonds in the compound. For example, trifluoromethyl groups can increase the metabolic stability of a compound .科学的研究の応用

Synthesis and Chemical Structures

- Synthesis Strategies : Research shows various strategies for synthesizing trifluoromethyl-substituted pyrroles, such as the azirine ring expansion strategy, which produces 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides. These compounds can be further transformed into other derivatives (Khlebnikov et al., 2018).

- Molecular Structure Analysis : Another study focused on the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates. The investigation included the dealkylation of certain derivatives and their structural analysis (Porta et al., 1994).

Catalytic and Chemical Reactions

- Catalysis in Reactions : Pyrrole-2-carboxylic acid has been identified as an effective ligand in copper-catalyzed reactions involving primary anilines and aryl halides, demonstrating its role in facilitating such chemical transformations (Altman et al., 2008).

- Chemical Properties and Reactions : The carboxylic acid-functionalized polypyrrole-silica microparticles were synthesized, revealing potential biomedical applications due to their high optical absorbance and chemical composition (Maeda et al., 1995).

Synthesis of Derivatives and Complexes

- Novel Synthesis Approaches : A study developed an efficient synthesis method for 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones, showcasing the versatile nature of these compounds (Pei et al., 2014).

- Preparation of Complex Structures : The synthesis of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters and their conversion into porphyrins illustrates the compound's role in forming more complex structures (Ono et al., 1989).

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways and potentially affecting the pharmacokinetics of co-administered drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For example, the compound may act as an inhibitor of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetics. At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is essential to determine the appropriate dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites are then conjugated with endogenous molecules such as glucuronic acid or glutathione in phase II reactions, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins in the blood and tissues can influence the localization and accumulation of this compound, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For instance, the presence of specific targeting sequences in the compound’s structure can facilitate its transport to the mitochondria, where it may influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJJZJYEKSGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

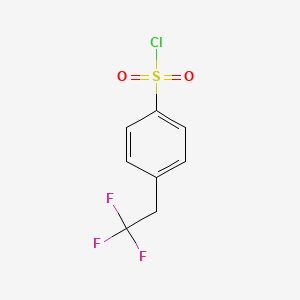

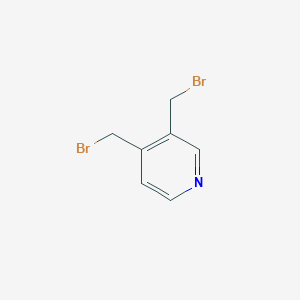

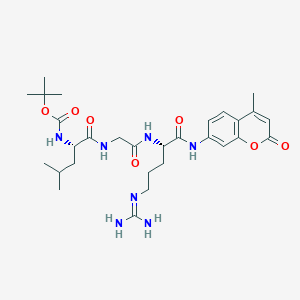

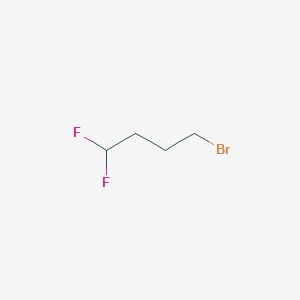

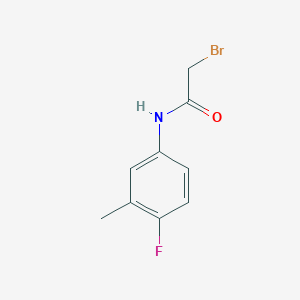

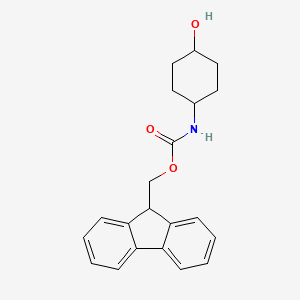

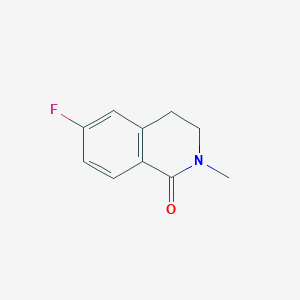

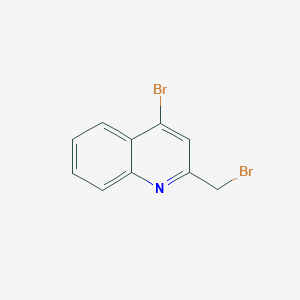

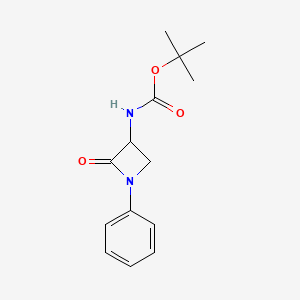

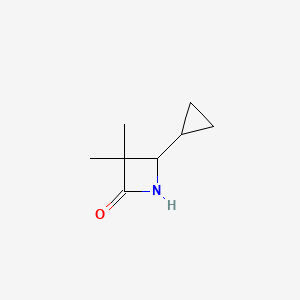

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)